Cas no 1327253-01-9 (phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate)

phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate
- 1327253-01-9
- AKOS024531783
- phenyl 4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxylate
- phenyl 4-[[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]methyl]piperidine-1-carboxylate
- phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate
- F6089-8312
- VU0531814-1
-
- インチ: 1S/C23H25FN2O3/c24-19-8-6-18(7-9-19)23(12-13-23)21(27)25-16-17-10-14-26(15-11-17)22(28)29-20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,25,27)
- InChIKey: YSCFRIICWNLCPA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1(C(NCC2CCN(C(=O)OC3C=CC=CC=3)CC2)=O)CC1
計算された属性
- せいみつぶんしりょう: 396.18492083g/mol
- どういたいしつりょう: 396.18492083g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 58.6Ų
phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6089-8312-4mg |
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |
1327253-01-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6089-8312-10μmol |
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |
1327253-01-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6089-8312-2μmol |
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |
1327253-01-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6089-8312-20mg |
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |
1327253-01-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6089-8312-5μmol |
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |
1327253-01-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6089-8312-15mg |
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |
1327253-01-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6089-8312-20μmol |
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |
1327253-01-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6089-8312-5mg |
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |
1327253-01-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6089-8312-10mg |
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |
1327253-01-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6089-8312-40mg |
phenyl 4-({[1-(4-fluorophenyl)cyclopropyl]formamido}methyl)piperidine-1-carboxylate |
1327253-01-9 | 40mg |
$140.0 | 2023-09-09 |
phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate 関連文献
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylateに関する追加情報
Phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate: A Comprehensive Overview
Phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate (CAS No. 1327253-01-9) is a complex organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its piperidine ring and substituted cyclopropane group, exhibits intriguing chemical properties that make it a valuable subject for research and development.
The molecular structure of phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate is defined by several key functional groups. The piperidine ring, a six-membered saturated ring with one nitrogen atom, serves as the central framework of the molecule. Attached to this ring is a formamido group, which introduces hydrogen bonding capabilities and enhances the compound's solubility in polar solvents. Additionally, the presence of a cyclopropyl group substituted with a fluorophenyl moiety adds rigidity to the molecule and may influence its pharmacokinetic properties.
Recent studies have highlighted the potential of phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate in drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. This application is particularly promising in the development of targeted therapies for chronic diseases such as cancer and cardiovascular disorders.
In addition to its pharmaceutical applications, phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate has shown potential in materials science. Its unique structural features make it an ideal candidate for use in polymer synthesis, where it can serve as a building block for creating advanced materials with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated the compound's ability to enhance the mechanical strength of biodegradable polymers, making it a valuable addition to sustainable material development.
The synthesis of phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carboxylate involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the piperidine ring through cyclization reactions and the subsequent attachment of functional groups via nucleophilic substitution or coupling reactions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving high yields and purity levels.
From an environmental standpoint, phenyl 4-({1-(4-fluorophenyl)cyclopropylformamido}methyl)piperidine-1-carbox
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